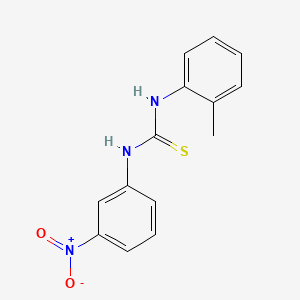
N-(2-methylphenyl)-N'-(3-nitrophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-N'-(3-nitrophenyl)thiourea is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as "MNPTU" and has a molecular formula of C13H11N3O2S.
Wirkmechanismus
The exact mechanism of action of MNPTU is not fully understood. However, studies have shown that MNPTU induces apoptosis in cancer cells by activating the caspase pathway. MNPTU has also been found to inhibit the NF-κB pathway, which plays a critical role in inflammation.
Biochemical and Physiological Effects:
MNPTU has been found to have several biochemical and physiological effects. Studies have shown that MNPTU inhibits the growth of cancer cells, induces apoptosis, and reduces inflammation. MNPTU has also been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MNPTU in lab experiments is its potential use as an anticancer and anti-inflammatory agent. MNPTU has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation of using MNPTU in lab experiments is its potential toxicity. MNPTU has been found to be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of MNPTU. One direction is to further investigate the mechanism of action of MNPTU. Another direction is to study the potential use of MNPTU in combination with other anticancer agents. Additionally, the potential use of MNPTU as an anti-inflammatory agent in animal models should be further investigated. Finally, the potential toxicity of MNPTU should be studied in more detail to determine its safety for human use.
In conclusion, MNPTU is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MNPTU has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, its potential toxicity should be further investigated to determine its safety for human use. Further research is needed to fully understand the mechanism of action of MNPTU and its potential use in combination with other anticancer agents.
Synthesemethoden
MNPTU can be synthesized by reacting 2-methylphenyl isothiocyanate with 3-nitroaniline in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure MNPTU.
Wissenschaftliche Forschungsanwendungen
MNPTU has been extensively studied for its potential use as an anticancer agent. Several studies have shown that MNPTU inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. MNPTU has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. MNPTU has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that MNPTU reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-5-2-3-8-13(10)16-14(20)15-11-6-4-7-12(9-11)17(18)19/h2-9H,1H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLLVKJKRVEOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N'-(3-nitrophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

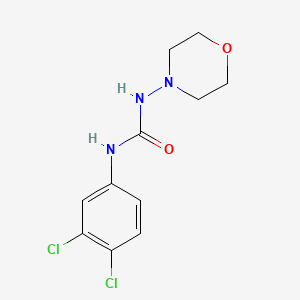



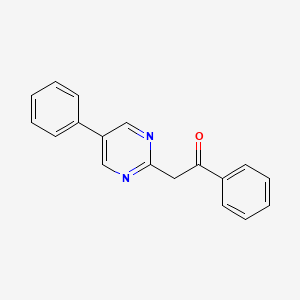
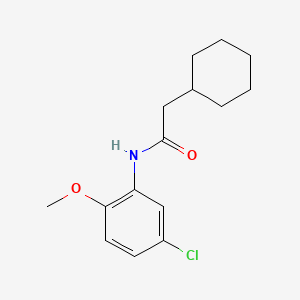
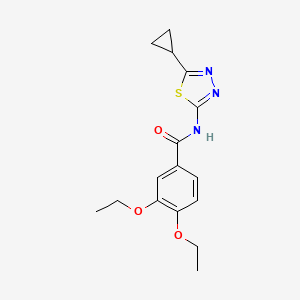

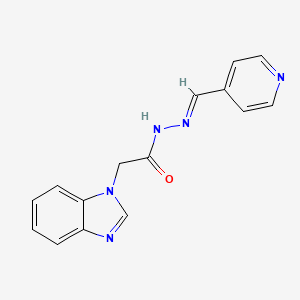
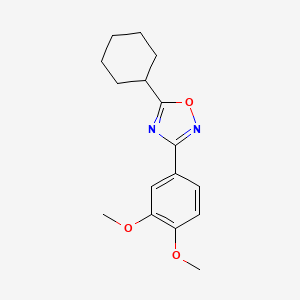
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)

